

Spectroscopic Profile of Drospirenone 6-ene: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Drospirenone 6-ene*

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This technical guide provides a summary of the available spectroscopic data for **Drospirenone 6-ene** (CAS: 67372-69-4), a known impurity and degradation product of the synthetic progestin, Drospirenone. **Drospirenone 6-ene**, also referred to as Δ^6 -Drospirenone or Drospirenone Impurity D, is significant in the quality control and stability testing of Drospirenone-containing pharmaceutical products.[1][2][3] This document compiles the reported Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₃ H ₂₈ O ₃	[1][4]
Molecular Weight	352.47 g/mol	[4]
IUPAC Name	(1'R,2'S,3'S,5S,5'S,7'S,10'S,11'R)-7',11'-dimethylspiro[oxolane-5,6'-pentacyclo[8.8.0.0 ² , ⁷ .0 ³ , ⁵ .0 ¹¹ , ¹⁶]octadeca-15,17-diene]-2,14'-dione	[1]
Synonyms	Drospirenone impurity D, delta6-Drospirenone, Δ ⁶ -Drospirenone	[1]

Spectroscopic Data

The following tables summarize the available spectroscopic data for **Drospirenone 6-ene**. It is important to note that a complete, high-resolution dataset with full spectral assignments is not readily available in the public domain. The data presented here is primarily derived from a study on the forced degradation of Drospirenone by Sutar et al. (2020) and a commercially available Certificate of Analysis for Drospirenone EP Impurity D.[5][6]

Mass Spectrometry (MS)

The mass spectrometry data confirms the molecular weight of **Drospirenone 6-ene**.

m/z	Ion	Source
353.14	[M+H] ⁺	[5]
353.19	[M+H] ⁺	[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The available ¹H NMR data is limited. The following interpretations are based on the study by Sutar et al. (2020) and a representative spectrum from a Certificate of Analysis.[5][6] A

comprehensive assignment of all proton and carbon signals requires further investigation.

^1H NMR (400 MHz, Dichloromethane- d_2) - Partial Interpretation[5]

Chemical Shift (δ) ppm	Multiplicity	Assignment
4.8	-	CH_3 (Note: This reported value is atypical for a methyl group and may be a typographical error in the source)
0.5 - 2.0	-	Steroidal CH

^{13}C NMR

No experimental ^{13}C NMR data for **Drospirenone 6-ene** was found in the searched literature.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. The data below is from the analysis of the acidic degradation product of Drospirenone.[5]

| Wavenumber (cm^{-1}) | Functional Group Assignment | |---|---|---| | 2969 | C-H stretching (alkane) | | 1675 | C=O stretching |

Experimental Protocols

The following protocols are based on the methodology reported by Sutar et al. (2020) for the generation and characterization of **Drospirenone 6-ene** as an acid-catalyzed degradation product of Drospirenone.[5]

Preparation of Drospirenone 6-ene (Acid Degradation)

- **Dissolution:** A precisely weighed quantity of 3 mg of Drospirenone was dissolved in a small amount of methanol.
- **Acid Hydrolysis:** 3 ml of 1 N hydrochloric acid (HCl) was added to the solution.

- **Reflux:** The resulting solution was refluxed in a round-bottom flask on a temperature-controlled water bath at 80°C for 1 hour.
- **Cooling and Dilution:** The flask was removed from the water bath, allowed to cool to room temperature, and the volume was made up to 10 ml with methanol.
- **Isolation:** The major degradation product, **Drospirenone 6-ene**, was isolated from the reaction mixture using preparative High-Performance Thin-Layer Chromatography (HPTLC).

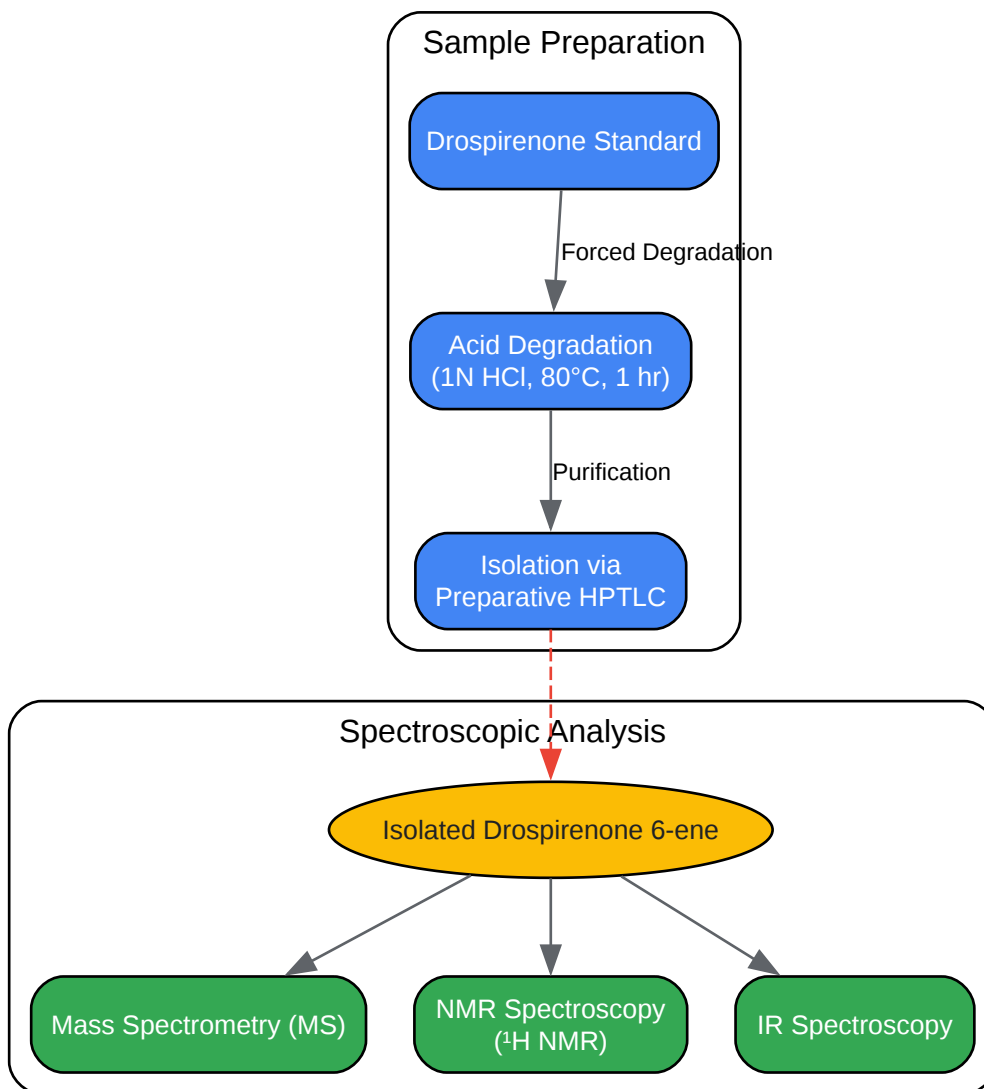
Spectroscopic Analysis

- **Infrared (IR) Spectroscopy**
 - **Instrument:** Shimadzu FT-IR PC infrared spectrophotometer.
 - **Sample Preparation:** The isolated compound was mixed with potassium bromide (KBr) to form a pellet.
 - **Acquisition Range:** 4000 to 400 cm^{-1} .
- **Nuclear Magnetic Resonance (NMR) Spectroscopy**
 - **Instrument:** Bruker spectrometer.
 - **Frequency:** 400 MHz for ^1H NMR.
 - **Solvent:** Dichloromethane (DCM).
- **Mass Spectrometry (MS)**
 - **Instrument:** DI Shimadzu QP-2010 Plus.
 - **Ionization:** The specific ionization method was not detailed in the source.

Experimental Workflow

The following diagram illustrates the workflow for the isolation and spectroscopic characterization of **Drospirenone 6-ene** from its parent compound, Drospirenone.

Workflow for Isolation and Characterization of Drospirenone 6-ene



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Caption: Experimental workflow for the generation and spectroscopic analysis of **Drospirenone 6-ene**.

Conclusion

This technical guide consolidates the currently available spectroscopic data for **Drospirenone 6-ene**. While the mass spectrometric data corroborates the identity of the compound, the NMR and IR data are not fully detailed in the public literature. The provided experimental protocols offer a basis for the generation and analysis of this impurity for research and quality control.

purposes. Further studies would be beneficial to provide a more complete spectroscopic characterization, including comprehensive ^1H and ^{13}C NMR assignments and a detailed IR peak table.

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